

3-Hydroxymethylmorpholine: A Chiral Cornerstone in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Hydroxymethylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive building block in drug discovery. Among the various substituted morpholines, the chiral **3-hydroxymethylmorpholine** enantiomers have emerged as particularly valuable synthons, providing a versatile platform for the construction of complex molecular architectures with defined stereochemistry. This technical guide delves into the synthesis, properties, and applications of (R)- and (S)-**3-hydroxymethylmorpholine** as pivotal chiral building blocks in organic synthesis, with a focus on their role in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

The enantiomers of **3-hydroxymethylmorpholine** are typically oils or low-melting solids at room temperature. Their physical and spectroscopic properties are critical for their identification and characterization in synthetic processes.

Property	(S)-3-Hydroxymethylmorpholine	(R)-3-Hydroxymethylmorpholine (N-Boc protected)
Molecular Formula	C ₅ H ₁₁ NO ₂	C ₁₀ H ₁₉ NO ₄
Molecular Weight	117.15 g/mol [1]	217.26 g/mol [2]
CAS Number	211053-50-8[1]	215917-99-0[2]
Appearance	Colorless to pale yellow liquid or solid	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Optical Rotation	Data not available	Data not available

Spectroscopic Data:

The structural elucidation of **3-hydroxymethylmorpholine** and its derivatives relies heavily on spectroscopic techniques. While specific experimental spectra for the unprotected enantiomers are not readily available in the public domain, the expected spectral characteristics can be inferred from data on related morpholine derivatives.[1][2]

¹H NMR: The proton NMR spectrum of **3-hydroxymethylmorpholine** is expected to show distinct signals for the protons on the morpholine ring and the hydroxymethyl group. The protons adjacent to the oxygen atom (C2 and C6) will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom (C3 and C5) due to the deshielding effect of the oxygen. The chemical shifts will be further influenced by the solvent and any substitution on the nitrogen atom.[1]

¹³C NMR: The carbon NMR spectrum will typically display four signals for the morpholine ring carbons and one for the hydroxymethyl carbon. The carbons bonded to the electronegative oxygen and nitrogen atoms will have characteristic chemical shifts.[1]

Carbon	Expected Chemical Shift (ppm)
C2	~67
C3	~55
C5	~45-50
C6	~67
-CH ₂ OH	~63

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the morpholine ring will appear in the 2850-3000 cm⁻¹ region. C-O and C-N stretching bands are also expected in the fingerprint region.

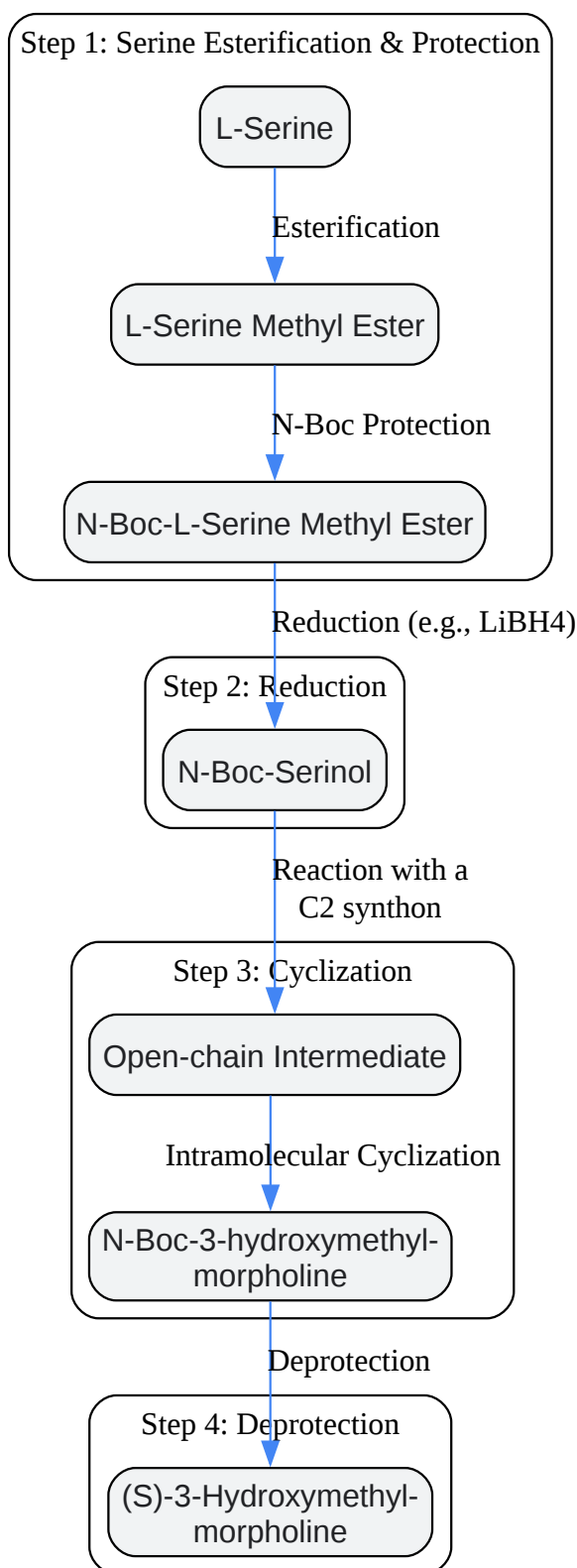
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the hydroxymethyl group, as well as cleavage of the morpholine ring.^{[3][4]}

Enantioselective Synthesis of 3-Hydroxymethylmorpholine

The asymmetric synthesis of **3-hydroxymethylmorpholine** is crucial for its application as a chiral building block. Several strategies have been developed, often starting from readily available chiral precursors such as amino acids. A common and efficient approach involves the use of (S)- or (R)-serine as the starting material.

Synthesis from Serine: A General Workflow

A versatile method for synthesizing chiral morpholine derivatives involves the conversion of serine to a suitable intermediate, followed by cyclization. The following diagram illustrates a general workflow for the synthesis of a protected 3,5-disubstituted morpholine from serine, which can be adapted for the synthesis of **3-hydroxymethylmorpholine**.



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Caption: General workflow for the synthesis of (S)-**3-hydroxymethylmorpholine** from L-serine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serine methyl ester from L-Serine

This protocol describes the initial protection and esterification of L-serine, a key starting material.

Materials:

- L-Serine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1 N Sodium hydroxide (NaOH)
- Dioxane
- Ethyl acetate
- 1 N Potassium bisulfate (KHSO₄)
- Magnesium sulfate (MgSO₄)
- Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃)
- Methyl iodide (CH₃I)

Procedure:

- To an ice-cold, stirred solution of L-serine in 1 N NaOH, add a solution of Boc₂O in dioxane.
- Stir the mixture at low temperature and then allow it to warm to room temperature until the reaction is complete as monitored by TLC.

- Concentrate the reaction mixture, cool, and acidify with 1 N KHSO₄.
- Extract the aqueous layer with ethyl acetate.
- Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield N-Boc-L-serine.
- Dissolve the crude N-Boc-L-serine in DMF and cool in an ice-water bath.
- Add solid K₂CO₃, followed by methyl iodide.
- Stir the reaction mixture, allowing it to warm to room temperature.
- After completion, filter the mixture and partition the filtrate between ethyl acetate and water.
- Wash the organic phase, dry over MgSO₄, filter, and concentrate to obtain N-Boc-L-serine methyl ester.

Protocol 2: N-Boc Deprotection using Acidic Conditions

This protocol outlines a general procedure for the removal of the N-Boc protecting group to yield the free amine.^[5]^[6]^[7]

Materials:

- N-Boc-**3-hydroxymethylmorpholine**
- 4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
- Diethyl ether

Procedure:

- Dissolve the N-Boc-protected morpholine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.
- Add a 4M solution of HCl in 1,4-dioxane.

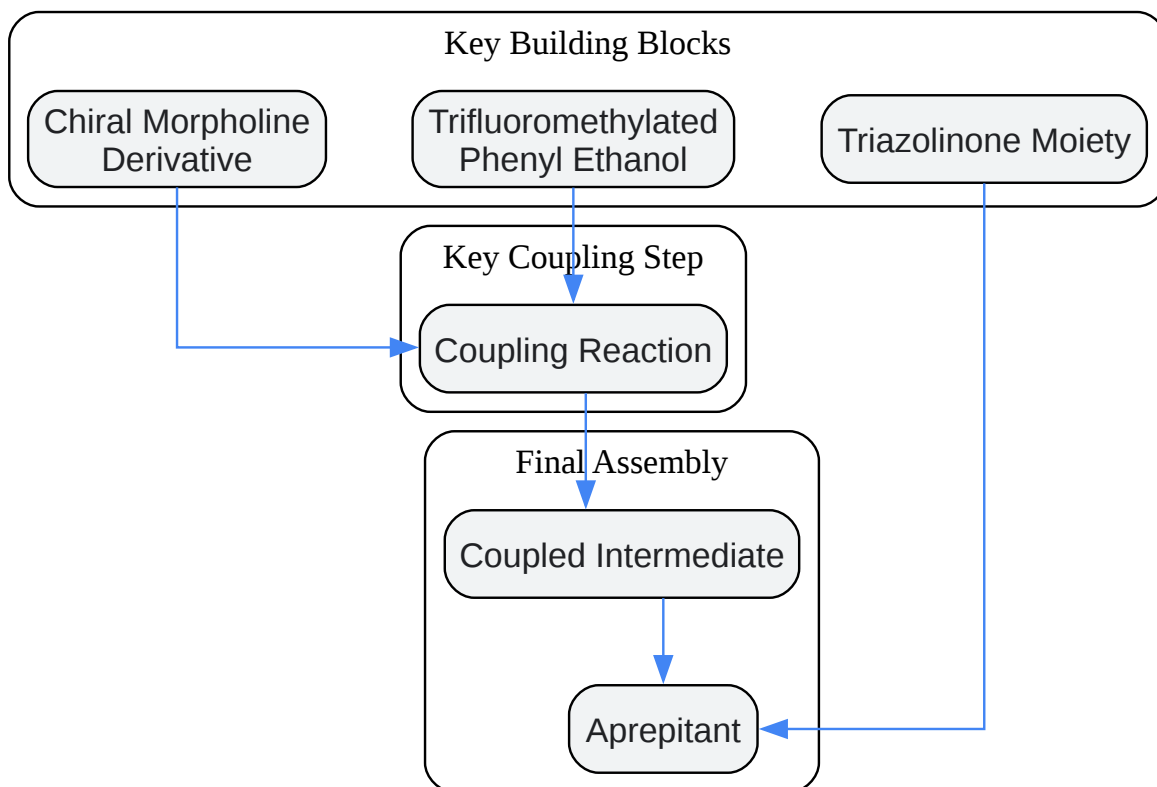
- Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, the product often precipitates as the hydrochloride salt.
- Collect the solid by filtration and wash with a solvent like diethyl ether to obtain the deprotected amine salt.

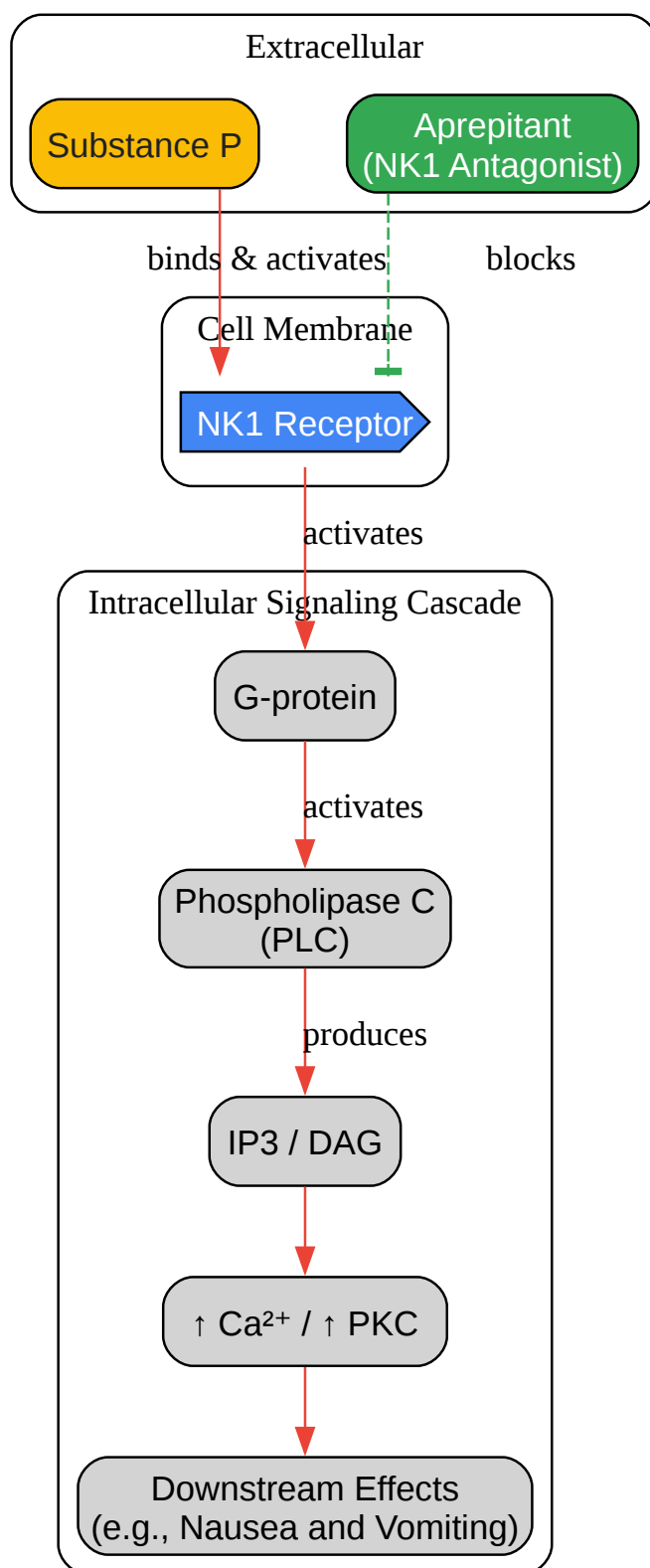
Application in Drug Discovery: The Case of Aprepitant

3-Hydroxymethylmorpholine and its derivatives are key components in the synthesis of numerous pharmaceuticals. A prominent example is Aprepitant (Emend®), a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3]
[8] The chiral morpholine core is essential for the drug's biological activity.

The Role of the Morpholine Moiety in Aprepitant

The synthesis of Aprepitant involves the coupling of a chiral morpholine derivative with other key fragments. The stereochemistry of the morpholine ring is crucial for the correct three-dimensional orientation of the pharmacophoric groups, enabling high-affinity binding to the NK₁ receptor.





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